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Compound of Interest

Compound Name: 2-(3-Oxobutyl)cyclohexanone

Cat. No.: B8776333

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for
the characterization of 2-(3-Oxobutyl)cyclohexanone (CAS No: 26942-62-1), a cyclic ketone
derivative with applications in organic synthesis.[1] The following protocols and data are
intended to guide researchers in confirming the identity, purity, and structural attributes of this

compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Oxobutyl)cyclohexanone is
presented in Table 1. This data is essential for sample handling, solvent selection, and

interpretation of analytical results.

Table 1: Physicochemical Properties of 2-(3-Oxobutyl)cyclohexanone

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8776333?utm_src=pdf-interest
https://www.benchchem.com/product/b8776333?utm_src=pdf-body
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-14-164-S1.pdf
https://www.benchchem.com/product/b8776333?utm_src=pdf-body
https://www.benchchem.com/product/b8776333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8776333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Value Source
Molecular Formula C10H1602 [2][3]
Molecular Weight 168.23 g/mol [2][3]
2-(3-oxobutyl)cyclohexan-1-
IUPAC Name [2]
one
CAS Number 26942-62-1 [2]
Not explicitly stated, likely a
Appearance o _ .
liquid or low-melting solid.
Boiling Point Data not available. [4]
Melting Point Data not available. [4]
Density Data not available. [4]

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of 2-(3-
Oxobutyl)cyclohexanone and for its separation from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-
volatile compounds like 2-(3-Oxobutyl)cyclohexanone. The mass spectrum provides a
molecular fingerprint, aiding in structural elucidation.

This protocol is adapted from established methods for the analysis of related ketone
compounds.

e Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an
electron ionization (EIl) source.

e Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 pm film thickness) or
equivalent nonpolar column.

e Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
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« Injector Temperature: 250 °C.
e Injection Volume: 1 pL (splitless injection).
e Oven Temperature Program:
o Initial temperature: 70 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 280 °C.
o Hold: 5 minutes at 280 °C.
e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

The expected mass spectrum of 2-(3-Oxobutyl)cyclohexanone will show characteristic
fragmentation patterns. Key fragments are summarized in Table 2.

Table 2: Key Mass Fragments for 2-(3-Oxobutyl)cyclohexanone

miz Interpretation Source
168 Molecular lon [M]* [2]

111 Fragment ion [2]

98 Fragment ion

43 Fragment ion (likely [CH3CO]*) [2]

High-Performance Liquid Chromatography (HPLC)
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HPLC is a versatile technique for the analysis of less volatile compounds or for preparative
scale separations. A reverse-phase method is generally suitable for a compound of this polarity.

This protocol provides a starting point for the development of a specific HPLC method for 2-(3-
Oxobutyl)cyclohexanone.

Instrumentation: A standard HPLC system with a UV detector.

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).
o Mobile Phase: A gradient of acetonitrile and water.

o Solvent A: Water

o Solvent B: Acetonitrile

e Gradient Program:

[¢]

Start with 30% B, hold for 2 minutes.

[e]

Linearly increase to 95% B over 15 minutes.

Hold at 95% B for 5 minutes.

[e]

o

Return to initial conditions and equilibrate for 5 minutes.
e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

e Detection: UV at 210 nm (for the carbonyl chromophore).
e Injection Volume: 10 pL.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of 2-(3-
Oxobutyl)cyclohexanone, providing detailed information about its functional groups and
atomic connectivity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic
molecule. Both *H and 3C NMR should be performed.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

e Solvent: Chloroform-d (CDCIs) with 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

o Sample Concentration: Approximately 10-20 mg of the compound in 0.6 mL of solvent.
e H NMR Parameters:

o Pulse Program: Standard single pulse (zg30).

o Acquisition Time: ~3-4 seconds.

o Relaxation Delay: 2 seconds.

o Number of Scans: 16-32.

e 1B3C NMR Parameters:

o

Pulse Program: Proton-decoupled (zgpg30).

[e]

Acquisition Time: ~1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, depending on concentration.

While specific, experimentally verified spectral data for 2-(3-Oxobutyl)cyclohexanone is not
readily available in the public domain, Table 3 provides predicted chemical shifts based on the
analysis of its functional groups and structurally similar compounds.

Table 3: Predicted *H and 3C NMR Chemical Shifts for 2-(3-Oxobutyl)cyclohexanone
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Predicted *H Chemical Shift Predicted 3C Chemical Shift

Atom

(ppm) (ppm)
Cyclohexanone C=0 - ~210
Oxobutyl C=0 - ~208
CHs (acetyl) ~2.1 ~30
CHz (next to acetyl C=0) ~2.7 ~45
CH:z (adjacent to

~2.4 ~30
cyclohexanone)
CH (on cyclohexanone ring) ~2.5 ~50
Cyclohexanone CHz's 15-23 25-42

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(3-
Oxobutyl)cyclohexanone, the key functional groups are the two ketone carbonyls.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A thin film of the neat liquid sample on a salt plate (NaCl or KBr) or as a
KBr pellet if the sample is solid.

» Measurement Mode: Attenuated Total Reflectance (ATR) or transmission.
e Spectral Range: 4000 - 400 cm™1.

e Resolution: 4 cm™1,

e Number of Scans: 16-32.

The IR spectrum of 2-(3-Oxobutyl)cyclohexanone is expected to show strong absorptions
characteristic of its ketone functional groups.

Table 4: Characteristic IR Absorptions for 2-(3-Oxobutyl)cyclohexanone
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Wavenumber (cm~?) Intensity Assignment

~1715 Strong C=0 stretch (cyclohexanone)
~1705 Strong C=0 stretch (aliphatic ketone)
2850 - 2960 Medium-Strong C-H stretch (aliphatic)

1450 - 1470 Medium C-H bend (methylene)

1360 Medium C-H bend (methyl)

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of 2-(3-
Oxobutyl)cyclohexanone.

Sample Preparation Analytical Characterization

Synthesis or Procurement of | _Initial Analysis _ | Purity A nent > ] . )
2-(3-Oxobutyl)cyclohexanone ”| (GC-Ms, HPLC) | Tor Pure Sample Data Tnterpretation | Identity Confirmation
.| Structural Elucidation
. (NMR, IR, MS)

Click to download full resolution via product page

Caption: General workflow for the analytical characterization of 2-(3-
Oxobutyl)cyclohexanone.
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Purified 2-(3-Oxobutyl)cyclohexanone
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Caption: Workflow for spectroscopic analysis of 2-(3-Oxobutyl)cyclohexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8776333?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8776333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

